molecular formula C20H14Cl2FNO2 B12827080 Salicylanilide, 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl- CAS No. 24283-57-6

Salicylanilide, 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl-

Cat. No.: B12827080
CAS No.: 24283-57-6
M. Wt: 390.2 g/mol
InChI Key: VNFHIWMRMGFNHS-UHFFFAOYSA-N
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Description

4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide is a complex organic compound that features a biphenyl core with various substituents, including chlorine, fluorine, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving biphenyl derivatives.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

24283-57-6

Molecular Formula

C20H14Cl2FNO2

Molecular Weight

390.2 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C20H14Cl2FNO2/c1-11-8-15(23)6-7-18(11)24-20(26)17-10-14(22)9-16(19(17)25)12-2-4-13(21)5-3-12/h2-10,25H,1H3,(H,24,26)

InChI Key

VNFHIWMRMGFNHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CC(=C2O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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